![molecular formula C13H17NO4S B14204994 {[(Benzyloxy)carbonyl]amino}(propylsulfanyl)acetic acid CAS No. 821800-03-7](/img/structure/B14204994.png)
{[(Benzyloxy)carbonyl]amino}(propylsulfanyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(Benzyloxy)carbonyl]amino}(propylsulfanyl)acetic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, a propylsulfanyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(Benzyloxy)carbonyl]amino}(propylsulfanyl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of an amino acid with a benzyloxycarbonyl group, followed by the introduction of the propylsulfanyl group through a nucleophilic substitution reaction. The final step involves the deprotection of the benzyloxycarbonyl group to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{[(Benzyloxy)carbonyl]amino}(propylsulfanyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzyloxycarbonyl group can be reduced to yield the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylsulfanyl group can yield sulfoxides or sulfones, while reduction of the benzyloxycarbonyl group yields the corresponding amine.
Scientific Research Applications
{[(Benzyloxy)carbonyl]amino}(propylsulfanyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of {[(Benzyloxy)carbonyl]amino}(propylsulfanyl)acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amino acids, while the propylsulfanyl group can participate in redox reactions. The compound can modulate biochemical pathways by interacting with enzymes and other proteins, thereby influencing various cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-Amino-hexanoic acid benzyl ester: This compound has a similar benzyloxycarbonyl group but differs in the rest of its structure.
Methyl 5-[(propylsulfanyl)carbonyl]-2-pyridinecarboxylate: This compound contains a propylsulfanyl group but has a different core structure.
Uniqueness
{[(Benzyloxy)carbonyl]amino}(propylsulfanyl)acetic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets
Properties
CAS No. |
821800-03-7 |
|---|---|
Molecular Formula |
C13H17NO4S |
Molecular Weight |
283.35 g/mol |
IUPAC Name |
2-(phenylmethoxycarbonylamino)-2-propylsulfanylacetic acid |
InChI |
InChI=1S/C13H17NO4S/c1-2-8-19-11(12(15)16)14-13(17)18-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,17)(H,15,16) |
InChI Key |
KBXDXAHOKTYNBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-3-[(1,3-Thiazol-5-yl)oxy]propane-1,2-diol](/img/structure/B14204923.png)

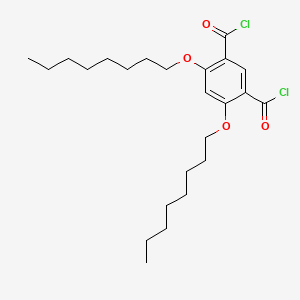
![1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide](/img/structure/B14204935.png)
![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid](/img/structure/B14204939.png)
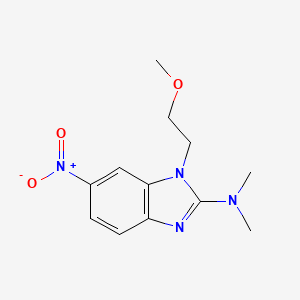
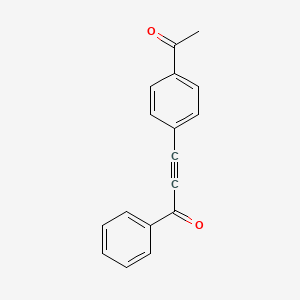
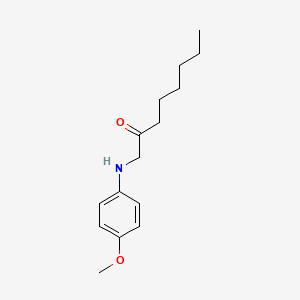

![Silane, trimethyl[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]-](/img/structure/B14204955.png)
![N-[1-(3-Nitropyridin-2-yl)piperidin-4-yl]-3-phenylprop-2-ynamide](/img/structure/B14204958.png)
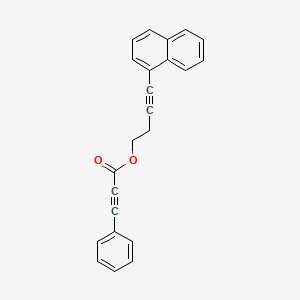
![2-Methyl-N-{6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl}propanamide](/img/structure/B14204962.png)
![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline]](/img/structure/B14204963.png)
